REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH:6]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].CC(C)([O-])C.[K+].C(O)(=O)C>C1COCC1>[CH:6]1([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:5]2[C:4](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:3][CH2:2][O:1]1 |f:1.2|
|
Name
|
Ethyl 2-(2-hydroxyethyl)cinnamate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC1=C(C=CC(=O)OCC)C=CC=C1
|
Name
|
CXXX
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC1=C(C=CC(=O)OCC)C=CC=C1
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
FILTRATION
|
Details
|
The slurry is filtered through approximately 300 g of 200 mesh silica gel
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
This slurry is filtered through 200 mesh silica gel (400 g)
|
Type
|
WASH
|
Details
|
washing with THF/hexane (1/9) until TLC
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |